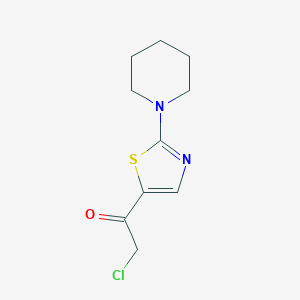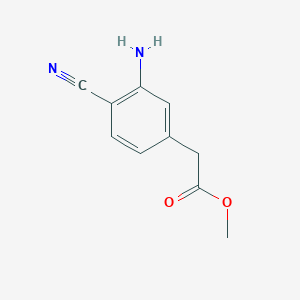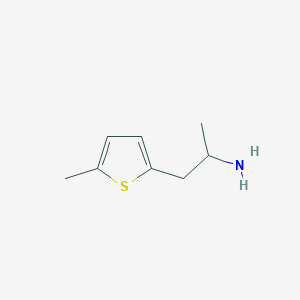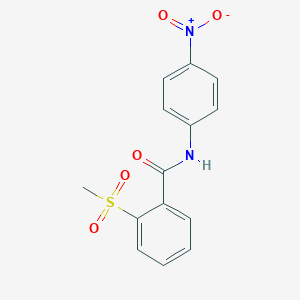
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone (CPT) is a small organic molecule that is widely used for scientific research purposes. It is a versatile compound due to its unique structure and reactivity. CPT is a highly reactive compound that can be used in various synthetic processes, such as the synthesis of other compounds and the preparation of compounds for use in biological experiments. CPT has been used in a variety of research fields, including drug development, biochemistry, and organic synthesis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone involves the reaction of 2-chloroacetyl chloride with 2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid followed by dehydration of the resulting intermediate.
Starting Materials
2-chloroacetyl chloride, 2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid
Reaction
Step 1: Dissolve 2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid in dry dichloromethane., Step 2: Add triethylamine to the solution and cool the mixture to 0°C., Step 3: Slowly add 2-chloroacetyl chloride to the mixture while stirring at 0°C., Step 4: Allow the reaction mixture to warm to room temperature and stir for 2 hours., Step 5: Pour the reaction mixture into water and extract with dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter., Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography using a suitable solvent system to obtain 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone.
科学研究应用
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone is a versatile compound that has been used in a variety of scientific research applications. It has been used to synthesize other compounds, such as drugs and other small molecules, and to prepare compounds for use in biological experiments. 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has also been used in the synthesis of polymers and other materials for use in drug delivery systems and medical devices. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been used in the synthesis of fluorescent dyes for use in imaging techniques.
作用机制
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone is a highly reactive compound that can undergo a variety of reactions. The most common reaction is the nucleophilic addition of 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone to an aldehyde or ketone, which results in the formation of a new carbon-carbon bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone can also undergo a variety of other reactions, including oxidation, reduction, and hydrolysis.
生化和生理效应
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been used in a variety of research studies to investigate the biochemical and physiological effects of the compound. 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been shown to have a variety of effects on cells, including the induction of apoptosis, the inhibition of cell proliferation, and the inhibition of cell migration. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
实验室实验的优点和局限性
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone is a highly reactive compound that can be used in a variety of synthetic processes. It is a versatile compound that can be used in a variety of research studies. The advantages of using 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone in lab experiments include its ease of synthesis, its low toxicity, and its ability to form new carbon-carbon bonds. The limitations of using 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone in lab experiments include its instability in the presence of water and its tendency to react with other compounds.
未来方向
The potential future directions for the use of 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone in scientific research include the development of new drug delivery systems, the synthesis of new materials for medical devices, and the development of new fluorescent dyes for imaging techniques. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone could be used in the synthesis of new compounds for use in drug discovery and development. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone could be used in the synthesis of new compounds for use in biochemistry and organic synthesis.
属性
IUPAC Name |
2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-6-8(14)9-7-12-10(15-9)13-4-2-1-3-5-13/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYQAOGETYUVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2459912.png)

![Tert-butyl 3-[prop-2-enoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2459917.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)


![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)
![2-Bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2459925.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)
